REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10](Cl)[CH:9]=1.Cl[CH2:17][CH2:18][N:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>C(#N)C>[N:19]1([CH2:18][CH2:17][O:14][C:11]2[CH:12]=[CH:13][C:8]([NH2:7])=[CH:9][CH:10]=2)[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1 |f:0.1.2|
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Name
|
|
Quantity
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15.4 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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4 g
|
Type
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reactant
|
Smiles
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NC1=CC(=C(C=C1)O)Cl
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Name
|
|
Quantity
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5.1 g
|
Type
|
reactant
|
Smiles
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ClCCN1CCCCC1
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred for 48 hours at RT
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was evaporated off i
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Type
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EXTRACTION
|
Details
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the aqueous phase was exhaustively extracted with EtOAc
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Type
|
WASH
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Details
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extracts were washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated down i
|
Type
|
CUSTOM
|
Details
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and the residue was purified by column chromatography (silica gel, dichloromethane/MeOH/conc. aqueous ammonia 90:10:1)
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
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N1(CCCCC1)CCOC1=CC=C(C=C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |